Bacteriochlorophyll

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bacteriochlorophyll in Photosynthesis

Bacteriochlorophyll is a pigment similar to chlorophyll found in plants, but it's specific to certain bacteria. These bacteria, known as photosynthetic bacteria, utilize bacteriochlorophyll to capture light energy and convert it into chemical energy through a process called photosynthesis. However, unlike plants that use chlorophyll a and capture sunlight, photosynthetic bacteria use various types of bacteriochlorophyll (bacteriochlorophyll a, b, c, d, or e) and harvest light at different wavelengths, often in the near-infrared spectrum []. This allows them to thrive in environments where sunlight is limited, such as deep ocean hydrothermal vents or anoxic sediments.

Studying Light-Harvesting Properties

One key area of research using bacteriochlorophyll involves understanding its light-harvesting properties. Scientists investigate the structure and function of the pigment-protein complexes that contain bacteriochlorophyll. These complexes act as antennae, capturing sunlight and efficiently transferring the absorbed energy to reaction centers within the bacterial cell []. By studying these light-harvesting complexes, researchers aim to improve our understanding of how photosynthetic bacteria capture and utilize light energy for survival. This knowledge could be vital in developing new biomimetic systems for solar energy conversion.

Applications in Photosensitization

Another research application of bacteriochlorophyll lies in its photosensitizing properties. Bacteriochlorophyll can absorb light and transfer the energy to nearby molecules, causing them to enter an excited state. This ability is being explored for various applications, including:

Antimicrobial Photodynamic Therapy (PDT)

Researchers are investigating the use of bacteriochlorophyll as a photosensitizer in PDT. In PDT, a photosensitizer is introduced into a target cell or organism, and then light is applied. The excited photosensitizer can generate reactive oxygen species that damage the target, potentially offering a novel approach to combatting antibiotic-resistant bacteria [].

Singlet Oxygen Production

Bacteriochlorophyll can be used to generate singlet oxygen, a highly reactive molecule with potential applications in cancer therapy and photodynamic inactivation of pathogens [].

Biophysical Studies

Bacteriochlorophyll is also a valuable tool in biophysical studies. Due to its well-defined light-absorption properties, it can be used as a probe to investigate the structure and dynamics of biological membranes and protein-pigment interactions [].

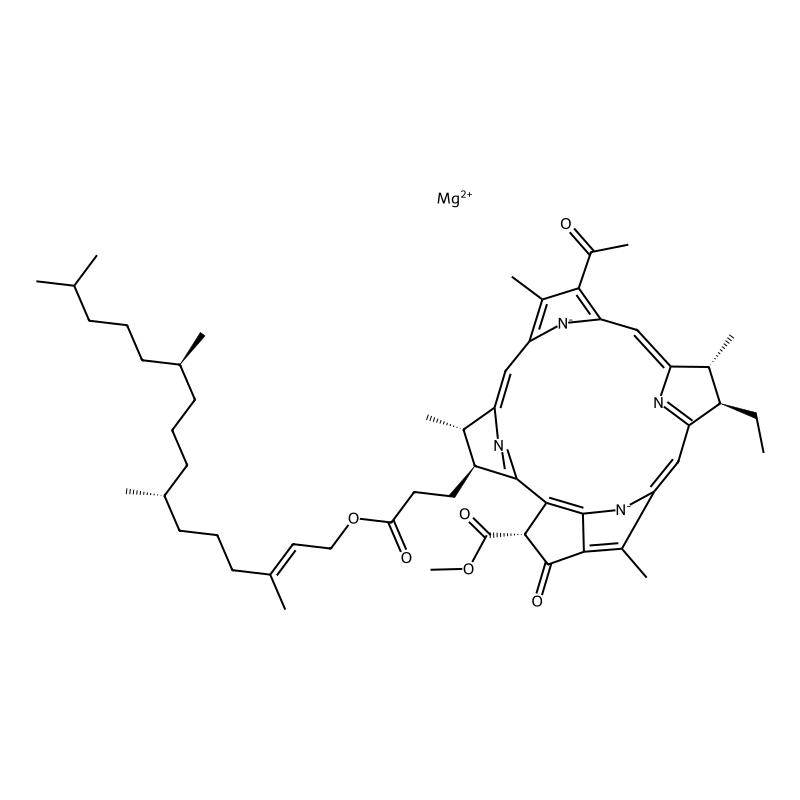

Bacteriochlorophyll is a photosynthetic pigment primarily found in certain types of bacteria, notably in purple and green bacteria. It plays a crucial role in anoxygenic photosynthesis, a process that does not produce oxygen as a byproduct. Structurally, bacteriochlorophyll is characterized by a tetrapyrrolic ring system, which coordinates a magnesium ion. This unique structure allows it to absorb light effectively, facilitating the conversion of light energy into chemical energy. Bacteriochlorophyll exists in several forms, including bacteriochlorophyll a and bacteriochlorophyll b, each differing slightly in their molecular structure and absorption properties

Additionally, bacteriochlorophyll can undergo oxidation reactions under certain conditions. For instance, studies have shown that under alkaline conditions, the oxidation of bacteriochlorophyll can be delayed by introducing a dark interval between illumination and extraction . Furthermore, electrochemical studies reveal that at higher oxidizing potentials, specific spectral bands associated with bacteriochlorophyll are bleached, indicating its reactivity and involvement in redox processes .

Bacteriochlorophyll is integral to the survival of phototrophic bacteria, enabling them to harness light energy for growth and metabolism. Its biological activity is primarily linked to its role in photosynthesis, where it absorbs light primarily in the infrared region (around 800 nm) and contributes to the formation of energy-rich compounds. The unique ability of these bacteria to perform photosynthesis without producing oxygen allows them to thrive in environments where oxygen is scarce or absent .

Moreover, bacteriochlorophyll has been implicated in various biochemical pathways beyond photosynthesis. For example, it can participate in photoprotective mechanisms that shield cells from excessive light exposure and oxidative damage

The biosynthesis of bacteriochlorophyll involves several enzymatic steps starting from 5-aminolevulinic acid. The process includes: These pathways highlight the complexity and specificity involved in synthesizing different forms of bacteriochlorophyll.

Bacteriochlorophyll has several applications across various fields:

- Biotechnology: It is utilized in bioengineering for developing bio-solar cells that mimic natural photosynthesis.

- Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to generate reactive oxygen species upon light activation.

- Environmental Science: Bacteriochlorophyll-containing bacteria are employed in bioremediation processes to degrade pollutants under anaerobic conditions

Studies have investigated how bacteriochlorophyll interacts with other molecules within the bacterial cell environment. These interactions are crucial for understanding its role in photosynthetic efficiency and energy transfer processes. For instance:

- Protein Interactions: Bacteriochlorophyll forms complexes with proteins such as reaction center proteins that facilitate electron transfer during photosynthesis.

- Membrane Interactions: It associates with thylakoid membranes where it plays a role in forming light-harvesting complexes that optimize light absorption

Bacteriochlorophyll shares structural similarities with several other chlorophyll-like compounds. Here are some notable examples:

Compound Molecular Formula Unique Features Chlorophyll a CHMgNO Primary pigment in plants; oxygen-producing photosynthesis Chlorophyll b CHMgNO Accessory pigment; absorbs light at different wavelengths Bacteriopheophytin CHMgNO A derivative of bacteriochlorophyll; involved in electron transport Pheophytin CHNO Degradation product of chlorophyll; lacks magnesium ion Bacteriochlorophyll's uniqueness lies in its adaptation for anoxygenic photosynthesis and its specific absorption properties that allow certain bacteria to thrive in low-light environments where traditional chlorophylls cannot operate efficiently

Core Biosynthetic Pathways: Key Enzymes and Reaction Center Proteins

The biosynthesis of bacteriochlorophyll begins with the insertion of magnesium into protoporphyrin IX (PPIX), catalyzed by magnesium chelatase (BchHID in bacteria) [6] [1]. This enzyme complex forms a branchpoint in tetrapyrrole metabolism, diverting PPIX away from heme synthesis and toward (bacterio)chlorophyll production [1]. Subsequent steps involve methylation, cyclization, and reduction reactions mediated by a conserved set of enzymes (Table 1).

Table 1: Key Enzymes in Bacteriochlorophyll Biosynthesis

Enzyme Function Catalytic Product Magnesium chelatase Inserts Mg²⁺ into PPIX Mg-protoporphyrin IX (MgP) BchM Methylates MgP at C13 MgP monomethyl ester (MgPME) AcsF (BchE) Oxidizes and cyclizes MgPME 3,8-divinyl protochlorophyllide BchF/BchJ Reduces C8 vinyl group to ethyl Monovinyl protochlorophyllide BchNBL (DPOR) Reduces protochlorophyllide to chlorophyllide Chlorophyllide a BchG Esterifies chlorophyllide with geranylgeranyl BChl a The light-independent protochlorophyllide oxidoreductase (DPOR), encoded by bchNBL, replaces the light-dependent enzyme (LPOR) found in plants, enabling BChl synthesis in anaerobic conditions [2] [1]. This modularity allows pathway engineering; for example, substituting LPOR with DPOR in Escherichia coli enabled light-independent chlorophyll production [1]. Reaction center proteins, such as those encoded by the puf operon in Rhodobacter sphaeroides, coordinate BChl molecules to optimize light harvesting and charge separation [8] [3].

Role of Chlorophyllide Oxidoreductase (COR) in BChl a vs. BChl b Synthesis

Chlorophyllide oxidoreductase (COR) distinguishes BChl biosynthesis from chlorophyll pathways by catalyzing the reduction of the C7=C8 double bond in ring B of chlorophyllide a [2] [5]. This reaction generates bacteriochlorophyllide a, which undergoes further modifications to produce BChl a or b. Structural variations arise from differential substrate specificity of downstream enzymes:

- BChl a: Esterification with geranylgeranyl pyrophosphate (GGPP) by BchG, followed by reduction to phytol by BchP [1] [5].

- BChl b: Requires additional oxidation at C8² to form the ethylidene group, a step mediated by BchF/J in Blastochloris viridis [3] [5].

COR’s stereo-specificity determines the chirality of the C7 hydroxyl group, influencing pigment aggregation in chlorosomes [5]. Mutations in cor homologs alter the ratio of BChl a to b, as observed in Rhodobacter species under varying redox conditions [7].

Genetic Clusters and Regulatory Systems (RegB/RegA, BchU, BchXYZ)

BChl biosynthesis genes are organized into operons co-regulated with photosynthesis-related loci. Notable systems include:

RegB/RegA Two-Component System

This global redox sensor regulates >100 genes in Rhodobacter capsulatus, including bch operons and reaction center proteins [7]. Phosphorylated RegA activates transcription under anaerobic conditions by detecting the redox state of the ubiquinone pool.

bchU and bchXYZ Clusters

- BchU: Encodes a bacteriochlorophyll synthase that esterifies chlorophyllide with GGPP, exhibiting strict substrate specificity for bacteriochlorophyllide over chlorophyllide [1] [4].

- BchXYZ: A three-subunit oxidoreductase responsible for reducing the C8 vinyl group to ethyl, a modification critical for BChl a stability [5] [6].

In Haematococcus pluvialis, heterologous expression of bch genes increased carotenoid and BChl yields by 30%, demonstrating cross-pathway coordination [4].

Engineering Bacteriochlorophyll Pathways in Heterotrophic Hosts

Metabolic engineering of E. coli has enabled full BChl a biosynthesis by expressing 18 genes from photosynthetic bacteria [1]. Key achievements include:

- Light-Independent Synthesis: Replacing plant-derived LPOR with bacterial DPOR (bchNBL) eliminated light dependency [1] [2].

- Carotenoid Co-Production: Co-expression of crt genes yielded strains producing both BChl a and carotenoids like neurosporene [1].

- Substrate Channeling: Fusion tags linked Mg-chelatase subunits (BchHID), improving MgP production 4-fold [1].

Challenges persist in optimizing GGPP supply and minimizing heme competition. In Chlamydomonas reinhardtii, transgenic bch expression increased astaxanthin production by 34%, showcasing the potential for hybrid pigment systems [4].

Chlorosomes represent the most sophisticated light-harvesting complexes in nature, containing hundreds of thousands of bacteriochlorophyll molecules organized through unique self-assembly mechanisms. These remarkable structures, found in green sulfur bacteria, green filamentous bacteria, and certain acidobacteria, demonstrate extraordinary light-harvesting efficiency under extremely low-light conditions.

The fundamental architecture of chlorosomes consists of self-assembled bacteriochlorophyll c, d, or e molecules enclosed within a lipid monolayer envelope, with a proteinaceous baseplate structure attached to the membrane-facing surface. The pigment self-assembly process occurs independently of protein scaffolds, making chlorosomes unique among photosynthetic light-harvesting complexes.

Molecular Organization and Lamellar Structure

High-resolution cryoelectron microscopy and X-ray scattering studies have revealed that bacteriochlorophyll aggregates within chlorosomes adopt a lamellar organization rather than the previously proposed rod-like structures. The lamellar spacing ranges from approximately 20 angstroms for chlorosomes containing bacteriochlorophyll c to 28 angstroms for those containing bacteriochlorophyll e, with carotenoids occupying the hydrophobic spaces between lamellae.

The self-assembly mechanism involves specific intermolecular interactions between bacteriochlorophyll molecules. Crystal structure analysis of synthetic bacteriochlorophyll c mimics reveals that the assembly is driven by weak electrostatic interactions between carbonyl groups and the central magnesium atom of neighboring molecules, rather than the previously proposed hydrogen bonding interactions. This arrangement creates extended stacks of pigment molecules that are further stabilized by hydrophobic interactions between interdigitated alcohol tails.

Pigment Aggregation Dynamics

The aggregation process exhibits remarkable organization at the molecular level. Bacteriochlorophyll molecules aggregate into semicrystalline lateral arrays that form undulating lamellae, with arrays built from bacteriochlorophyll dimers. The lamellar model explains the observed spectroscopic properties, including the characteristic red-shifted absorption bands and excitonic coupling effects.

Dynamic disorder plays a crucial role in the aggregation process and energy transfer efficiency. Molecular dynamics simulations demonstrate that thermal fluctuations in intermolecular electronic coupling create a fluctuating energy landscape that promotes efficient excitation energy transfer between different domains within the chlorosome.

Baseplate Structures and Energy Transfer Dynamics

The baseplate represents a critical structural component that serves as the interface between the self-assembled bacteriochlorophyll aggregates and the photosynthetic reaction centers. This proteinaceous structure, composed primarily of the CsmA protein and bacteriochlorophyll a molecules, exhibits a highly ordered crystalline arrangement.

Structural Organization of the Baseplate

The baseplate structure consists of rods formed by repeated dimers of the strongly amphipathic CsmA protein, with bacteriochlorophyll a molecules sandwiched within each dimer at the hydrophobic side of the helical structure. The CsmA proteins form a two-dimensional crystalline lattice with a spacing of 3.2-3.3 nanometers, directly observable through electron cryomicroscopy.

High-resolution structural analysis reveals that CsmA monomers form helical structures with slight curvature, assembling into rods through head-to-tail translational association. The helices are amphipathic, creating both hydrophobic and hydrophilic interfaces that stabilize the overall structure through electrostatic interactions and hydrogen bonding.

Within the baseplate structure, bacteriochlorophyll a molecules maintain an almost coplanar arrangement with magnesium-to-magnesium distances of approximately 15 angstroms, significantly larger than the 8-9 angstrom distances observed in other light-harvesting complexes. This arrangement creates dimeric units that exhibit weak coupling, as confirmed by spectroscopic hole-burning studies.

Energy Transfer Mechanisms

The baseplate facilitates multiple energy transfer processes with distinct kinetic signatures. Two-dimensional electronic spectroscopy reveals an excitonic system with four energy states, indicating greater organizational complexity than previously recognized. The energy transfer pathways include both intra-baseplate transfer occurring on picosecond timescales and transfer to the Fenna-Matthews-Olson complex on longer timescales.

Energy transfer from chlorosome aggregates to the baseplate occurs through Förster resonance energy transfer mechanisms with characteristic time constants of 25-50 picoseconds. The efficiency of this transfer depends critically on the spectral overlap between the main chlorosome pigments and the baseplate bacteriochlorophyll a molecules.

The baseplate also exhibits "lateral" energy transfer capabilities, where excitation energy can flow through the photosynthetic unit via the lowest energy states of individual complexes. This mechanism provides an alternative pathway for energy transfer that enhances the overall efficiency of the light-harvesting system.

Comparative Analysis of Bacteriochlorophyll a, b, c, d, e, f, and g Variants

The structural diversity of bacteriochlorophyll variants reflects evolutionary adaptations to different ecological niches and light environments. Each variant exhibits distinct spectroscopic properties and organizational characteristics that influence their functional roles in photosynthetic systems.

Structural Classifications and Macrocycle Properties

Bacteriochlorophyll variants can be classified into two major structural categories based on their macrocycle reduction states. Bacteriochlorophylls a, b, and g contain bacteriochlorin macrocycles with two reduced pyrrole rings (B and D), while bacteriochlorophylls c, d, e, and f contain chlorin macrocycles with only one reduced pyrrole ring (D).

The structural differences between these variants are summarized in Table 1, which presents comprehensive comparative data on their macrocycle types, absorption maxima, and key structural features:

Table 1: Comparative Analysis of Bacteriochlorophyll Variants

Bacteriochlorophyll Macrocycle Type Reduced Pyrrole Rings In Vivo Absorption Max (nm) Found in Key Structural Features BChl a Bacteriochlorin B and D 805, 830-890 Purple bacteria, Heliobacteria, GSB 7-methyl, 8-ethyl, 20-methyl BChl b Bacteriochlorin B and D 835-850, 1020-1040 Purple bacteria 7-methyl, 8-ethylidene, 20-methyl BChl c Chlorin D only 745-755 Green sulfur bacteria 7-methyl, 8-ethyl, 20-methyl, 3¹-OH BChl d Chlorin D only 705-740 Green sulfur bacteria 7-methyl, 8-ethyl, 20-H, 3¹-OH BChl e Chlorin D only 719-726 Green sulfur bacteria 7-formyl, 8-ethyl, 20-methyl, 3¹-OH BChl f Chlorin D only 700-710 Mutant strain only 7-formyl, 8-ethyl, 20-H, 3¹-OH BChl g Bacteriochlorin B and D 670, 788 Heliobacteria 7-methyl, 8-vinyl, 20-methyl Spectroscopic Properties and Absorption Characteristics

The spectroscopic properties of bacteriochlorophyll variants reflect their structural differences and determine their functional roles in light-harvesting systems. Bacteriochlorophyll a serves as the primary pigment in purple bacteria and exhibits absorption maxima around 805 nanometers in monomeric form and 830-890 nanometers in protein-bound complexes.

Bacteriochlorophyll b displays unique spectroscopic properties with absorption maxima extending into the near-infrared region at 1020-1040 nanometers when incorporated into light-harvesting complexes. This extreme red-shift results from the 8-ethylidene substituent that modifies the electronic properties of the macrocycle.

The chlorin-type bacteriochlorophylls (c, d, e, f) exhibit distinct spectroscopic signatures that reflect their reduced macrocycle structure and specific substituent patterns. Bacteriochlorophyll c shows absorption maxima at 745-755 nanometers, while bacteriochlorophyll d is blue-shifted to 705-740 nanometers due to the absence of the 20-methyl substituent.

Methylation Patterns and Homolog Diversity

The bacteriochlorophyll c, d, e, and f variants exist as complex mixtures of homologs with different methylation patterns at positions 8, 12, and 20. The methylation at position 20 by the BchU methyltransferase converts bacteriochlorophyll d to bacteriochlorophyll c, causing a characteristic red-shift of approximately 15 nanometers.

Competition between methyltransferases affects the homolog composition, particularly between BchU (C20-methyltransferase) and BchQ (C8-methyltransferase). When BchU is absent, increased methylation at position 8 occurs, resulting in altered spectroscopic properties and self-assembly characteristics.

The bacteriochlorophyll f variant, produced only in genetically modified strains lacking functional BchU, exhibits a blue-shifted absorption maximum at 700-710 nanometers. This variant demonstrates reduced energy transfer efficiency to the baseplate, explaining its absence in natural systems.

Carotenoid Interactions and Photoprotection in Chlorosomes

Carotenoids play essential roles in chlorosome function beyond their light-harvesting contributions, serving as critical photoprotective agents that prevent photodamage under high-light conditions. The unique organization of carotenoids within the chlorosome architecture creates multiple layers of photoprotection while maintaining efficient energy transfer capabilities.

Carotenoid Localization and Structural Integration

Carotenoids are localized between the lamellar planes of bacteriochlorophyll aggregates, occupying the hydrophobic spaces created by interdigitated alcohol tails. This strategic positioning allows carotenoids to interact directly with bacteriochlorophyll molecules while maintaining the structural integrity of the self-assembled aggregates.

The carotenoid content varies significantly between different chlorosome types, with brown-colored species containing substantially higher carotenoid concentrations than green-colored species. This difference affects the lamellar spacing, with brown chlorosomes exhibiting increased spacing (approximately 28 angstroms) compared to green chlorosomes (approximately 20 angstroms).

Photoprotection Mechanisms

The primary photoprotection mechanism involves rapid quenching of triplet excited states of bacteriochlorophyll molecules through triplet-triplet energy transfer to carotenoids. This process prevents the formation of singlet oxygen, which would otherwise cause photooxidative damage to the photosynthetic apparatus.

Quantitative analysis of photoprotection efficiency reveals that wild-type chlorosomes exhibit approximately three times greater photostability than carotenoid-free mutants. The half-time for photodegradation increases from 60 minutes in carotenoid-free chlorosomes to 170 minutes in wild-type chlorosomes under identical illumination conditions.

Triplet Exciton Formation

A novel photoprotection mechanism involves the formation of triplet excitons through triplet-triplet interactions between closely packed bacteriochlorophyll molecules. These triplet excitons exhibit energies below those of singlet oxygen and triplet carotenoids, preventing energy transfer from triplet bacteriochlorophyll and providing an alternative photoprotection pathway.

The formation of triplet excitons represents a unique adaptation to the high pigment concentrations found in chlorosomes. This mechanism operates independently of carotenoid content and provides intrinsic photoprotection that complements the traditional carotenoid-mediated quenching processes.

Carotenoid-Dependent Energy Transfer Modulation

Carotenoids also influence energy transfer efficiency through their effects on the overall chlorosome architecture. The presence of carotenoids modulates the thickness of lamellar structures, which in turn affects the coupling strength between bacteriochlorophyll molecules and the resulting energy transfer rates.

Low-light adapted chlorosomes exhibit increased carotenoid content and corresponding structural modifications that enhance light-harvesting efficiency under limiting light conditions. This adaptive mechanism demonstrates the integral role of carotenoids in optimizing chlorosome performance across different light environments.

Physical Description

Dark blue solid; [Sigma-Aldrich MSDS]XLogP3

13.5Hydrogen Bond Acceptor Count

10Exact Mass

910.5458778 g/molMonoisotopic Mass

910.5458778 g/molHeavy Atom Count

66Related CAS

18025-10-0Other CAS

17499-98-8Wikipedia

BacteriochlorophyllGeneral Manufacturing Information

Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,13R,14R,21R)-9-acetyl-14-ethyl-13,14-dihydro-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)-: INACTIVEDates

Last modified: 02-18-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds CAS No.:23239-36-3Molecular Formula:C11H18ClNO2Molecular Weight:231.72 g/molAvailability: In Stock

CAS No.:23239-36-3Molecular Formula:C11H18ClNO2Molecular Weight:231.72 g/molAvailability: In Stock CAS No.:92-06-8Molecular Formula:C18H14Molecular Weight:230.3 g/molAvailability: In Stock

CAS No.:92-06-8Molecular Formula:C18H14Molecular Weight:230.3 g/molAvailability: In Stock CAS No.:119673-08-4Molecular Formula:C33H34Cl2N4O7Molecular Weight:669.5 g/molAvailability: In Stock

CAS No.:119673-08-4Molecular Formula:C33H34Cl2N4O7Molecular Weight:669.5 g/molAvailability: In Stock CAS No.:620-71-3Molecular Formula:C9H11NOMolecular Weight:149.19 g/molAvailability: In Stock

CAS No.:620-71-3Molecular Formula:C9H11NOMolecular Weight:149.19 g/molAvailability: In Stock CAS No.:54388-56-6Molecular Formula:C32H16AgN8-2Molecular Weight:620.4 g/molAvailability: In Stock

CAS No.:54388-56-6Molecular Formula:C32H16AgN8-2Molecular Weight:620.4 g/molAvailability: In Stock